Cas no 90715-73-4 (2-Propenoyl chloride, 2-(trifluoromethyl)-)
2-Propenoyl chloride, 2-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoyl chloride, 2-(trifluoromethyl)-
- 2-(trifluoromethyl)prop-2-enoyl chloride
- MFCD08458162
- DTXSID60436144
- SCHEMBL782576
- alpha-trifluoromethylacryloyl chloride
- 2-trifluoromethylacrylic acid chloride
- 2-trifluoromethyl acrylic acid chloride
- EN300-6397789
- 2-(TRIFLUOROMETHYL)ACRYLOYL CHLORIDE
- AKOS006229910
- 90715-73-4
-
- Inchi: 1S/C4H2ClF3O/c1-2(3(5)9)4(6,7)8/h1H2
- InChI Key: HXSIAJREWWAACY-UHFFFAOYSA-N
- SMILES: ClC(C(=C)C(F)(F)F)=O
Computed Properties
- Exact Mass: 157.9746269g/mol
- Monoisotopic Mass: 157.9746269g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 17.1Ų
2-Propenoyl chloride, 2-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01H1PJ-50mg |
2-Propenoyl chloride, 2-(trifluoromethyl)- |
90715-73-4 | 94% | 50mg |
$255.00 | 2024-04-20 | |
| 1PlusChem | 1P01H1PJ-100mg |
2-Propenoyl chloride, 2-(trifluoromethyl)- |
90715-73-4 | 94% | 100mg |
$350.00 | 2024-04-20 | |
| 1PlusChem | 1P01H1PJ-250mg |
2-Propenoyl chloride, 2-(trifluoromethyl)- |
90715-73-4 | 94% | 250mg |
$491.00 | 2024-04-20 | |
| 1PlusChem | 1P01H1PJ-500mg |
2-Propenoyl chloride, 2-(trifluoromethyl)- |
90715-73-4 | 94% | 500mg |
$737.00 | 2024-04-20 | |
| 1PlusChem | 1P01H1PJ-1g |
2-Propenoyl chloride, 2-(trifluoromethyl)- |
90715-73-4 | 94% | 1g |
$926.00 | 2024-04-20 | |
| 1PlusChem | 1P01H1PJ-2.5g |
2-Propenoyl chloride, 2-(trifluoromethyl)- |
90715-73-4 | 94% | 2.5g |
$1756.00 | 2024-04-20 | |
| 1PlusChem | 1P01H1PJ-5g |
2-Propenoyl chloride, 2-(trifluoromethyl)- |
90715-73-4 | 94% | 5g |
$2569.00 | 2024-04-20 | |
| 1PlusChem | 1P01H1PJ-10g |
2-Propenoyl chloride, 2-(trifluoromethyl)- |
90715-73-4 | 94% | 10g |
$3779.00 | 2024-04-20 | |
| Ambeed | A2418452-50mg |
2-(Trifluoromethyl)acryloyl chloride |
90715-73-4 | 95% | 50mg |
$248.0 | 2024-04-16 | |
| Ambeed | A2418452-100mg |
2-(Trifluoromethyl)acryloyl chloride |
90715-73-4 | 95% | 100mg |
$357.0 | 2024-04-16 |
2-Propenoyl chloride, 2-(trifluoromethyl)- Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 2-Propenoyl chloride, 2-(trifluoromethyl)-
Introduction to 2-Propenoyl chloride, 2-(trifluoromethyl) (CAS No. 90715-73-4) and Its Recent Applications in Chemical Biology
2-Propenoyl chloride, 2-(trifluoromethyl) (CAS No. 90715-73-4) is a fluorinated acyl chloride derivative that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by a trifluoromethyl group attached to the acyl chloride moiety, exhibits distinct reactivity and stability, making it a valuable intermediate in the synthesis of various biologically active molecules.
The trifluoromethyl group is a key structural feature that imparts enhanced lipophilicity and metabolic stability to the molecule, which is highly desirable in drug design. This property allows for the development of compounds with prolonged half-lives and improved bioavailability. In recent years, there has been a surge in research focused on fluorinated compounds due to their ability to modulate enzyme activity and binding affinity at the molecular level.
One of the most compelling aspects of 2-propenoyl chloride, 2-(trifluoromethyl) is its versatility in synthetic chemistry. The acyl chloride functionality enables facile reactions with nucleophiles such as amines, alcohols, and thiols, facilitating the construction of complex molecular architectures. This reactivity has been leveraged in the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as rapid degradation or immunogenicity.
In the realm of drug discovery, 2-propenoyl chloride, 2-(trifluoromethyl) has been utilized as a key building block in the development of small-molecule inhibitors targeting various therapeutic areas. For instance, studies have demonstrated its utility in generating inhibitors of proteases and kinases, which are critical targets in oncology and inflammatory diseases. The trifluoromethyl group's ability to enhance binding interactions with biological targets has been particularly noteworthy, leading to the discovery of potent and selective drug candidates.
Recent advancements in computational chemistry have further highlighted the potential of 2-propenoyl chloride, 2-(trifluoromethyl) as a scaffold for drug design. Molecular modeling studies have revealed that the presence of the trifluoromethyl group can optimize pharmacokinetic profiles by improving solubility and reducing metabolic clearance. These insights have guided medicinal chemists in designing next-generation therapeutics with improved efficacy and reduced side effects.
The compound's role in synthetic biology has also been explored. Researchers have harnessed its reactivity to develop novel biosensors and probes for studying enzyme mechanisms. By incorporating fluorescent or chromophoric groups into derivatives of 2-propenoyl chloride, 2-(trifluoromethyl), scientists have been able to visualize and quantify biochemical processes with high precision. This has opened up new avenues for understanding complex biological pathways and developing targeted therapeutic strategies.
Moreover, the environmental impact of using fluorinated compounds like 2-propenoyl chloride, 2-(trifluoromethyl) has been a topic of interest. While fluorine atoms can enhance chemical stability and bioavailability, concerns about their persistence in the environment have prompted research into greener synthetic methods. Efforts are underway to develop catalytic processes that minimize waste and reduce reliance on hazardous reagents, ensuring that the benefits of fluorinated chemistry are balanced with ecological considerations.
The future prospects for 2-propenoyl chloride, 2-(trifluoromethyl) are promising, with ongoing research focusing on expanding its applications in medicinal chemistry and materials science. As our understanding of structure-activity relationships continues to evolve, this compound is expected to play an increasingly important role in the development of innovative therapeutics and functional materials.
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